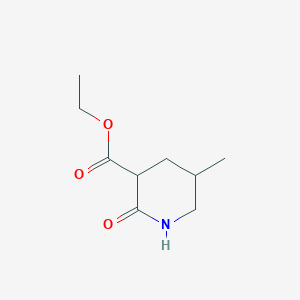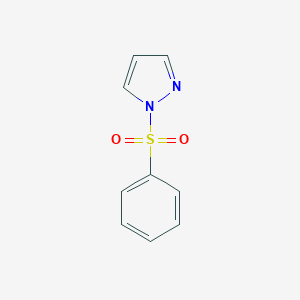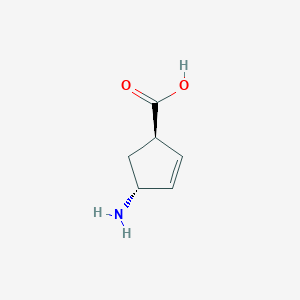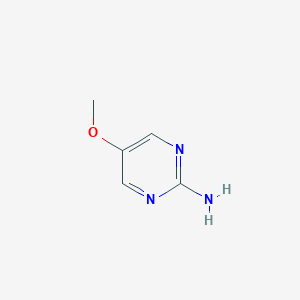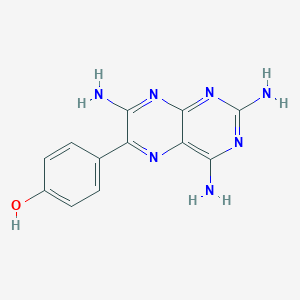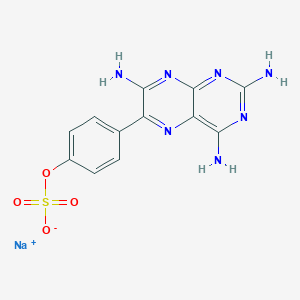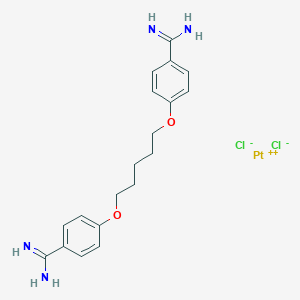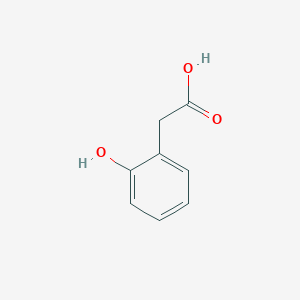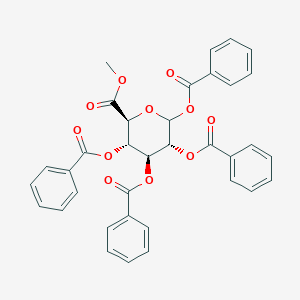
Bosentan-d4
概要
説明
Synthesis Analysis
Bosentan synthesis involves multiple steps, including substitution, cyclization, chlorination, condensation, etherification, deprotection, and saponification. The total yield from these processes varies, with one method achieving a yield of 15.2% and confirming the structure by 1H-NMR and MS. Another approach yields up to 71.5% by optimizing reaction conditions through single-factor analysis and uniform design, making the process more concise, environmentally friendly, and economically viable.
Molecular Structure Analysis
Bosentan's synthesis has been extensively reported, employing reactions between specific chemical structures and resulting in various salts like potassium, ammonium, and sodium, isolated as free on reaction with ethylene glycol. These methods have observed modifications in the chemistry of intermediates, especially in coupling chemistry to afford bosentan derivatives in high purity and yield.
Chemical Reactions and Properties
Bosentan and its analogues, as endothelin (ET) receptor antagonists, have been characterized for their binding to ET receptors, showing competitive antagonism. The specificity of Bosentan for ET receptors has been demonstrated through its ability to inhibit the binding of ET-1 and selective ETB ligands, highlighting its selective action against these receptors without significantly affecting the binding of other peptides, prostaglandins, ions, and neurotransmitters.
Physical Properties Analysis
The physicochemical properties of bosentan microparticles have been studied for their application in dry powder inhalations (DPIs), showing variations based on preparation methods like spray drying and jet milling. These studies involve comprehensive characterization to evaluate aerosol dispersion performance and dissolution behavior, indicating that physical properties like particle morphology and solid state significantly affect their performance as DPIs.
Chemical Properties Analysis
The solubility and potentiometric studies of bosentan, including its complexes with metals like zinc, have been conducted to understand its chemical behavior in different conditions. These studies have shown that the solubility and dissolution rate of bosentan and its complexes vary with pH, and potentiometric studies have provided insights into the protonation constants of bosentan and stability constants of its complexes, indicating the influence of temperature and solvent composition on these properties.
References
- (Clozel et al., 1994) - Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist.
- (Keliang, 2005) - Synthesis of bosentan as an endothelin receptor antagonist.
- (Heng, 2012) - On synthesis of bosentan.
- (Panchal et al., 2022) - Comprehensive Update on Synthetic Aspects of Bosentan Derivatives.
- (Lee et al., 2016) - Preparation and physicochemical characterization of spray-dried and jet-milled microparticles containing bosentan hydrate for dry powder inhalation aerosols.
- (Khandar et al., 2017) - Solubility, potentiometric and thermodynamic studies on zinc-bosentan complex; synthesis and X-ray crystal structure.
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bosentan-d4 | |
CAS RN |
1065472-77-6 | |
| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)
